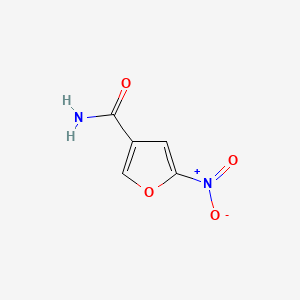
12-Deoxyerythromycin 9-Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Deoxyerythromycin 9-Oxime: is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an oxime group at the 9th position and the absence of a hydroxyl group at the 12th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyerythromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine. The process can be catalyzed by a mild acid such as acetic acid and conducted in a mildly polar solvent like isopropanol . The reaction conditions are carefully controlled to ensure the formation of the desired oxime derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 12-Deoxyerythromycin 9-Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The oxime group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 12-Deoxyerythromycin 9-Oxime is used as a reference standard in analytical chemistry for method development and validation. It is also used in the synthesis of other macrolide derivatives for research purposes .
Biology: In biological research, this compound is studied for its potential antibacterial activity. It is used to investigate the structure-activity relationship of macrolide antibiotics and to develop new derivatives with improved efficacy .
Medicine: In medical research, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit bacterial protein synthesis and its potential use in treating bacterial infections .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations. It is also used in quality control processes to ensure the purity and potency of erythromycin-based products .
Mecanismo De Acción
12-Deoxyerythromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. This binding blocks the progression of nascent proteins through the exit tunnel of the ribosome, leading to the inhibition of bacterial growth. The compound is primarily bacteriostatic but can exhibit bactericidal activity at higher concentrations .
Comparación Con Compuestos Similares
Erythromycin A: The parent compound from which 12-Deoxyerythromycin 9-Oxime is derived.
Erythromycin B: Another derivative of erythromycin with similar antibacterial activity.
Clarithromycin: A methylated derivative of erythromycin with improved acid stability and bioavailability.
Azithromycin: A semisynthetic derivative with a broader spectrum of activity and improved pharmacokinetics .
Uniqueness: this compound is unique due to the presence of the oxime group at the 9th position, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially alters its interaction with bacterial ribosomes, making it a valuable compound for research and development .
Propiedades
Número CAS |
53274-43-4 |
|---|---|
Fórmula molecular |
C37H68N2O12 |
Peso molecular |
732.953 |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1 |
Clave InChI |
QYBHRDHXPFVHKB-NXYLRWGZSA-N |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Sinónimos |
Erythromycin B 9-oxime; Erythromycin B oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


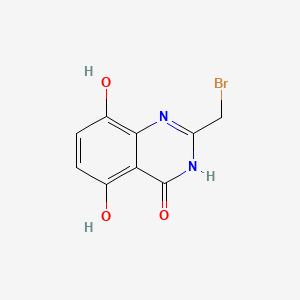
![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
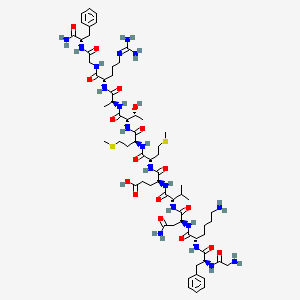
![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)
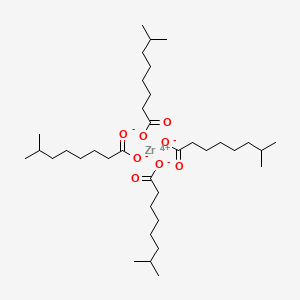
![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
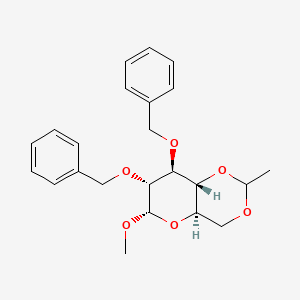
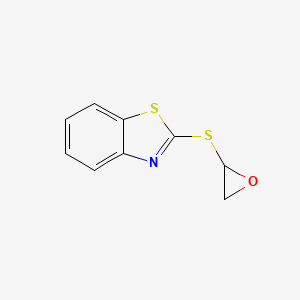
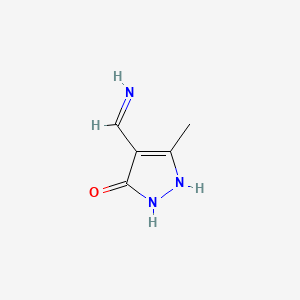
![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)
